molecular formula C5H6Cl2O2 B14335893 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine CAS No. 103763-67-3

5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine

Cat. No.: B14335893
CAS No.: 103763-67-3
M. Wt: 169.00 g/mol
InChI Key: MKTJJDSALUPDQN-UHFFFAOYSA-N
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Description

5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is a heterocyclic compound that belongs to the family of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms The presence of chlorine atoms at the 5 and 6 positions adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine can be achieved through several methods. One common approach involves the cycloaddition reaction of α-diazocarbonyl compounds with aldehydes or imines in the presence of a catalyst. For instance, a combination of Rhodium(II) salt and chiral N,N’-dioxide–Samarium(III) complex has been used to promote the tandem carbonyl ylide formation and asymmetric [4 + 3]-cycloaddition, yielding various chiral dihydro-1,3-dioxepines with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dioxepines, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-4,7-dihydro-2H-1,3-dioxepine is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential applications. This substitution pattern distinguishes it from other dioxepines and contributes to its specific properties and uses.

Properties

CAS No.

103763-67-3

Molecular Formula

C5H6Cl2O2

Molecular Weight

169.00 g/mol

IUPAC Name

5,6-dichloro-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C5H6Cl2O2/c6-4-1-8-3-9-2-5(4)7/h1-3H2

InChI Key

MKTJJDSALUPDQN-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(COCO1)Cl)Cl

Origin of Product

United States

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